molecular formula C22H26N4O3 B560124 N-异丙基-2-(4-丙基苯氧基)-N-((3-(吡啶-3-基)-1,2,4-恶二唑-5-基)甲基)乙酰胺 CAS No. 1401223-22-0

N-异丙基-2-(4-丙基苯氧基)-N-((3-(吡啶-3-基)-1,2,4-恶二唑-5-基)甲基)乙酰胺

货号 B560124
CAS 编号: 1401223-22-0
分子量: 394.475
InChI 键: ZVVXAODXPVWGMF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PI-1840 is a potent and selective inhibitor for chymotrypsin-like (CT-L) (IC50 value = 27 ± 0.14 nM) over trypsin-like and peptidylglutamyl peptide hydrolyzing (IC50 values >100 μM) activities of the proteasome.IC50 value: 27 nM(CT-L activities of the proteasome) [1]Target: CT-L inhibitorin vitro: PI-1840 is over 100-fold more selective for the constitutive proteasome over the immunoproteasome. Mass spectrometry and dialysis studies demonstrate that PI-1840 is a noncovalent and rapidly reversible CT-L inhibitor. In intact cancer cells, PI-1840 inhibits CT-L activity, induces the accumulation of proteasome substrates p27, Bax, and IκB-α, inhibits survival pathways and viability, and induces apoptosis. Furthermore, PI-1840 sensitizes human cancer cells to the mdm2/p53 disruptor, nutlin, and to the pan-Bcl-2 antagonist BH3-M6 [1].in vivo: PI-1840 but not bortezomib suppresses the growth in nude mice of human breast tumor xenografts [1].

科学研究应用

Cancer Therapy

PI-1840: has shown promise as an anti-cancer agent due to its ability to inhibit the proteasome, a complex that degrades unneeded or damaged proteins. By inhibiting the proteasome, PI-1840 can induce apoptosis in cancer cells . This is particularly significant for solid tumors, where other proteasome inhibitors like bortezomib have limited efficacy .

Sensitization to Other Therapies

Research indicates that PI-1840 can sensitize cancer cells to other treatments. For example, it has been shown to enhance the effectiveness of mdm2/p53 disruptors and pan-Bcl-2 antagonists, which are other classes of anti-cancer drugs . This could lead to more effective combination therapies for treating malignancies.

Reduction of Side Effects

Unlike covalent proteasome inhibitors, PI-1840 is noncovalent and rapidly reversible, which may result in fewer side effects. This property makes it a safer alternative for long-term treatment strategies in chronic conditions like cancer .

Targeting Osteosarcoma

PI-1840 has been studied for its effects on osteosarcoma cells, a common form of bone cancer in children and adolescents. It has been found to induce apoptosis and autophagy in these cells, suggesting a potential application in treating this disease .

Modulation of Immune Responses

Due to its selectivity for the constitutive proteasome over the immunoproteasome, PI-1840 could be used to modulate immune responses. This selectivity might allow for the treatment of autoimmune diseases or inflammation without severely compromising the immune system’s ability to fight infections .

Research Tool in Proteomics

As a proteasome inhibitor, PI-1840 can be used as a research tool in proteomics to study protein degradation and turnover. By inhibiting the proteasome, researchers can investigate the accumulation of proteins and their role in various cellular processes .

属性

IUPAC Name

N-propan-2-yl-2-(4-propylphenoxy)-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-4-6-17-8-10-19(11-9-17)28-15-21(27)26(16(2)3)14-20-24-22(25-29-20)18-7-5-12-23-13-18/h5,7-13,16H,4,6,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVXAODXPVWGMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)N(CC2=NC(=NO2)C3=CN=CC=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropyl-2-(4-propylphenoxy)-N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Q & A

Q1: How does PI-1840 interact with its target and what are the downstream effects?

A1: PI-1840 is a potent and selective inhibitor of the chymotrypsin-like (CT-L) activity of the proteasome. [, , ] Unlike FDA-approved proteasome inhibitors like Bortezomib, PI-1840 is a non-covalent inhibitor. [] This means it binds to the proteasome reversibly without forming a permanent bond. Specifically, PI-1840 inhibits CT-L activity in both purified proteasomes and intact cancer cells. [, ] This inhibition leads to the accumulation of proteasome substrates like p27, Bax, and IκB-α, which are involved in cell cycle regulation and apoptosis. [, ] By inhibiting the degradation of these proteins, PI-1840 ultimately promotes apoptosis (programmed cell death) and inhibits cancer cell survival. [, ]

Q2: Why is PI-1840's non-covalent binding significant compared to existing proteasome inhibitors?

A2: Existing proteasome inhibitors like Bortezomib are covalent inhibitors, meaning they form permanent bonds with their targets. [] While effective, covalent inhibitors are often associated with undesired side effects and have limited efficacy against solid tumors. [] The non-covalent nature of PI-1840 suggests it may have a better safety profile and potentially broader tissue distribution, enabling it to reach solid tumors more effectively. [, ]

Q3: How selective is PI-1840 for different proteasome activities?

A3: PI-1840 demonstrates high selectivity for the CT-L activity of the proteasome. [, , ] It shows negligible inhibition of the trypsin-like (T-L) and peptidylglutamyl peptide hydrolyzing (PGPH) activities, even at high concentrations. [, , ] Additionally, PI-1840 exhibits over 100-fold selectivity for the constitutive proteasome over the immunoproteasome. [] This high selectivity profile contributes to its potential for a favorable safety profile.

Q4: What is known about the structure-activity relationship (SAR) of PI-1840?

A4: Structure-activity relationship studies have identified key structural features of PI-1840 that contribute to its potency and selectivity. [] Modifications to the amide moiety and the two phenyl rings significantly impact its activity. [] For instance, incorporating hydrophobic groups like propyl or butyl at specific positions on the phenyl rings enhances activity. [] These findings provide valuable insights for further optimization of this class of compounds.

Q5: Has PI-1840 shown efficacy in in vivo models?

A5: Yes, preclinical studies have demonstrated the anti-tumor activity of PI-1840 in vivo. Specifically, PI-1840 successfully suppressed the growth of human breast tumor xenografts in nude mice. [, ] Importantly, this in vivo efficacy was observed with minimal toxicity, further supporting its potential as an anti-cancer agent. []

Q6: What are the implications of PI-1840 sensitizing cancer cells to other anti-cancer agents?

A6: Research shows that PI-1840 can sensitize human cancer cells to other anti-cancer agents like nutlin (an mdm2/p53 disruptor) and BH3-M6 (a pan-Bcl-2 antagonist). [, ] This sensitization suggests a potential for synergistic effects when PI-1840 is combined with these agents, potentially leading to more effective cancer treatment strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。